Carbonic Anhydrase Isoform Selectivity: 4-Acetamidobenzenesulfonamide Core vs. Sulfanilamide
The 4-acetamidobenzenesulfonamide pharmacophore embedded within the target compound demonstrates a distinct CA isoform selectivity profile compared to its parent sulfanilamide. Against human CA XII, 4-acetamidobenzenesulfonamide exhibits a Ki of 49 nM, whereas sulfanilamide is essentially inactive against this isoform (Ki >10,000 nM for the human enzyme) . For the tumor-associated CA IX, the acetamido derivative achieves a Ki of 135 nM versus 300 nM for sulfanilamide—a 2.2-fold improvement . This selectivity shift is attributed to the N4-acetyl group, which alters the ligand's interaction with the hydrophobic pocket of the CA active site. The target compound's glycine ethyl ester extension may further modulate these interactions, though direct isozyme profiling of the intact ester has not been reported.
| Evidence Dimension | Carbonic anhydrase inhibition constant (Ki) across human isozymes |
|---|---|
| Target Compound Data | 4-Acetamidobenzenesulfonamide core: CA II Ki = 246 nM; CA IX Ki = 135 nM; CA XII Ki = 49 nM |
| Comparator Or Baseline | Sulfanilamide: CA II Ki = 294 nM; CA IX Ki = 300 nM; CA XII Ki >10,000 nM (human) |
| Quantified Difference | CA IX: 2.2-fold lower Ki vs. sulfanilamide; CA XII: >200-fold lower Ki vs. sulfanilamide; CA II: 1.2-fold lower Ki |
| Conditions | Recombinant human carbonic anhydrase isoforms; CO₂ hydration stopped-flow assay (reference literature cited by Cayman Chemical product documentation) |
Why This Matters
The >200-fold selectivity advantage for CA XII over sulfanilamide makes the 4-acetamidobenzenesulfonamide scaffold—and by extension its glycine ester derivatives—a more suitable starting point for developing isoform-selective CA inhibitors targeting tumor-associated or glaucoma-relevant isozymes.
